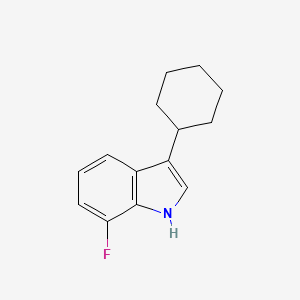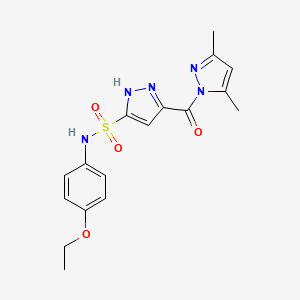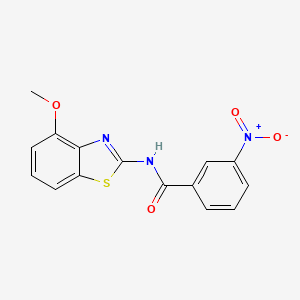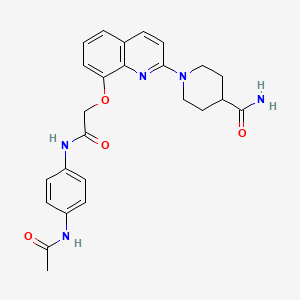![molecular formula C13H8Cl2O3 B2430234 (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 874999-40-3](/img/structure/B2430234.png)
(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that features a furan ring substituted with a 3,5-dichlorophenyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Substitution with 3,5-Dichlorophenyl Group: The furan ring is then substituted with a 3,5-dichlorophenyl group through electrophilic aromatic substitution reactions.
Addition of Propenoic Acid Moiety: The final step involves the addition of the propenoic acid moiety to the substituted furan ring through a Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the 3,5-dichlorophenyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated carboxylic acids
Substitution: Various substituted derivatives
Scientific Research Applications
(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative used as a platform chemical for the synthesis of various organic compounds.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of bio-based chemicals and materials.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bio-based polymers.
Uniqueness
(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a furan ring and a propenoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-5-8(6-10(15)7-9)12-3-1-11(18-12)2-4-13(16)17/h1-7H,(H,16,17)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVFABVMGWHYIV-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)Cl)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2430151.png)
![2-[(2-amino-9H-purin-6-yl)amino]acetic acid](/img/structure/B2430153.png)


![3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2430156.png)

![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)
![1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2430164.png)
![spiro[3.5]nonan-5-one](/img/structure/B2430165.png)

![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2430167.png)

![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)
